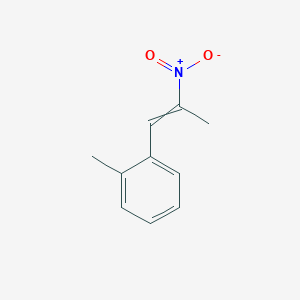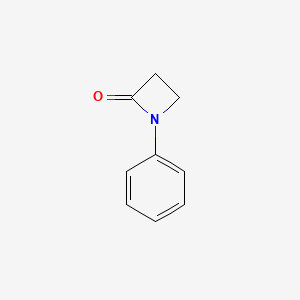![molecular formula C14H12N2OS B1348874 5-(2,4-二甲基苯基)噻吩并[2,3-d]嘧啶-4(3H)-酮 CAS No. 17537-74-5](/img/structure/B1348874.png)
5-(2,4-二甲基苯基)噻吩并[2,3-d]嘧啶-4(3H)-酮
描述
5-(2,4-Dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of 5-(2,4-Dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one consists of a thieno[2,3-d]pyrimidine core with a 2,4-dimethylphenyl group attached at the 5-position.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antitubercular activities.
Medicine: Explored for its potential as an anticancer agent and its ability to inhibit specific enzymes.
Industry: Utilized in the development of new materials with unique properties.
作用机制
Target of Action
The primary target of the compound 5-(2,4-Dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one is Mycobacteria . This compound has been designed and synthesized as a part of a program to develop new antitubercular agents .
Mode of Action
The compound 5-(2,4-Dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one interacts with Mycobacteria, resulting in significant antimycobacterial activity
Biochemical Pathways
Given its antimycobacterial activity, it can be inferred that it interferes with the biochemical pathways essential for the survival and proliferation of mycobacteria .
Result of Action
The molecular and cellular effects of the action of 5-(2,4-Dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one include significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG . The compound was found to be non-cytotoxic against four cell lines .
生化分析
Biochemical Properties
5-(2,4-Dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one plays a significant role in biochemical reactions, particularly in its interaction with various enzymes and proteins. It has been observed to exhibit potent antimycobacterial activity, interacting with enzymes involved in the metabolic pathways of Mycobacterium tuberculosis . The compound inhibits the activity of cytochrome bd oxidase, an enzyme crucial for the energy metabolism of the bacteria . Additionally, it has shown interactions with tubulin, a protein essential for cell division, thereby exhibiting potential anticancer properties .
Cellular Effects
The effects of 5-(2,4-Dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one on various cell types and cellular processes are profound. In cancer cells, it disrupts the polymerization of tubulin, leading to cell cycle arrest and apoptosis . This compound also affects cell signaling pathways, particularly those involved in angiogenesis, by inhibiting the formation of new blood vessels . In bacterial cells, it disrupts the energy metabolism by inhibiting cytochrome bd oxidase, leading to cell death .
Molecular Mechanism
At the molecular level, 5-(2,4-Dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one exerts its effects through several mechanisms. It binds to the active site of cytochrome bd oxidase, inhibiting its activity and disrupting the energy production in Mycobacterium tuberculosis . In cancer cells, it binds to tubulin, preventing its polymerization and leading to cell cycle arrest . The compound also influences gene expression by modulating the activity of transcription factors involved in cell proliferation and apoptosis .
Temporal Effects in Laboratory Settings
The stability and degradation of 5-(2,4-Dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one have been studied in laboratory settings. It has been observed that the compound remains stable under standard laboratory conditions for extended periods . Its long-term effects on cellular function have shown that prolonged exposure can lead to resistance in bacterial cells, necessitating combination therapy to maintain efficacy . In cancer cells, long-term exposure results in sustained cell cycle arrest and apoptosis .
Dosage Effects in Animal Models
In animal models, the effects of 5-(2,4-Dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one vary with dosage. At lower doses, the compound exhibits significant antimicrobial and anticancer activity without noticeable toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . The therapeutic window for this compound is narrow, requiring careful dosage optimization in preclinical studies .
Metabolic Pathways
5-(2,4-Dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one is involved in several metabolic pathways. It interacts with enzymes such as cytochrome bd oxidase in Mycobacterium tuberculosis, disrupting the bacterial respiratory chain . In mammalian cells, it affects the metabolism of tubulin, leading to disruptions in cell division and proliferation . The compound also influences the levels of various metabolites involved in energy production and cell signaling .
Transport and Distribution
The transport and distribution of 5-(2,4-Dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one within cells and tissues are mediated by specific transporters and binding proteins. In bacterial cells, it is transported across the cell membrane by efflux pumps, which can lead to resistance . In mammalian cells, it is distributed to various tissues, with a preference for rapidly dividing cells such as cancer cells . The compound’s localization and accumulation are influenced by its interactions with cellular transporters and binding proteins .
Subcellular Localization
The subcellular localization of 5-(2,4-Dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one is crucial for its activity. In bacterial cells, it localizes to the cell membrane, where it inhibits cytochrome bd oxidase . In mammalian cells, it localizes to the cytoplasm and interacts with tubulin, disrupting the microtubule network . The compound’s activity is influenced by its localization, with specific targeting signals and post-translational modifications directing it to its site of action .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-Dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of substituted 2-aminothiophenes and 2-chloropyrimidines as starting materials. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. The reaction mixture is heated to promote cyclization, leading to the formation of the desired thienopyrimidine product.
Industrial Production Methods
Industrial production of 5-(2,4-Dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
5-(2,4-Dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-position of the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thienopyrimidine derivatives.
Substitution: Formation of substituted thienopyrimidine derivatives with various functional groups.
相似化合物的比较
Similar Compounds
- 5-(3,4-Dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one
- 5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one
- 5-Phenylthieno[2,3-d]pyrimidin-4(3H)-one
Uniqueness
5-(2,4-Dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one is unique due to the presence of the 2,4-dimethylphenyl group, which can influence its biological activity and chemical reactivity. This structural feature may enhance its binding affinity to specific molecular targets, making it a promising candidate for further research and development.
属性
IUPAC Name |
5-(2,4-dimethylphenyl)-3H-thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2OS/c1-8-3-4-10(9(2)5-8)11-6-18-14-12(11)13(17)15-7-16-14/h3-7H,1-2H3,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFJWIHBNRAJRJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC3=C2C(=O)NC=N3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601210147 | |
| Record name | 5-(2,4-Dimethylphenyl)thieno[2,3-d]pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601210147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49641686 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
17537-74-5 | |
| Record name | 5-(2,4-Dimethylphenyl)thieno[2,3-d]pyrimidin-4(1H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17537-74-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(2,4-Dimethylphenyl)thieno[2,3-d]pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601210147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7,7-Dibromobicyclo[4.1.0]hept-3-ene](/img/structure/B1348793.png)





![3-[(Dimethylamino)methylidene]pentane-2,4-dione](/img/structure/B1348805.png)







